MELK-T1 is a small-molecule inhibitor specifically targeting maternal embryonic leucine zipper kinase (MELK), a serine/threonine protein kinase implicated in oncogenesis and cell cycle regulation. MELK is overexpressed in various cancers, including breast cancer, where it contributes to tumor progression by disabling cell-cycle checkpoints and promoting replication stress. The discovery of MELK-T1 has provided a valuable tool for studying the biological functions of MELK and its role in cancer therapy .
MELK-T1 was developed through a series of chemical optimizations aimed at enhancing selectivity and potency against MELK. It belongs to a class of protein kinase inhibitors that target specific kinases involved in tumorigenesis. The compound has been classified based on its structural characteristics and its mechanism of action as a competitive inhibitor of ATP binding to the MELK enzyme .
The synthesis of MELK-T1 involves several key steps, starting from a lead compound identified through high-throughput screening. The development process includes:
The final product, MELK-T1, exhibits an IC50 value of approximately 37 nM against MELK, indicating strong inhibitory potential .
MELK-T1's molecular structure can be characterized by its specific arrangement of atoms that allows it to interact effectively with the MELK active site. Key structural features include:
The structural formula can be represented as follows:
where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively in the compound.
MELK-T1 undergoes several critical reactions upon administration:
These reactions contribute significantly to its anticancer effects by promoting cellular senescence in tumor cells.
The mechanism by which MELK-T1 exerts its effects involves:
Data from studies indicate that treatment with MELK-T1 results in significant alterations in cell viability and proliferation rates in various cancer cell lines.
MELK-T1 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's usability in therapeutic applications.
MELK-T1 has significant applications in cancer research:
MELK-T1 (JNJ-47117096 hydrochloride) is a potent, cell-permeable small-molecule inhibitor specifically designed to target the kinase domain of Maternal Embryonic Leucine Zipper Kinase (MELK). Characterized as a synthetic organic compound with a molecular weight of 362.17 Da (398.89 Da for its hydrochloride salt), MELK-T1 exhibits favorable drug-like properties, including zero violations of Lipinski's rules, a topological polar surface area of 79.04 Ų, and moderate lipophilicity (XLogP = 3.05) [1] [7] [10]. Its chemical structure features a 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)benzamide core, enabling precise interaction with MELK's catalytic site [1] [10].
The inhibitor demonstrates exceptional biochemical potency, with an IC₅₀ value of 37 nM against the MELK kinase domain in in vitro assays [10]. Kinase selectivity profiling across 235 kinases revealed that MELK-T1 exhibits >50% inhibition against only 6 kinases at 1 µM concentration, confirming high selectivity. Its most notable off-target activity is against FLT3 (IC₅₀ = 18 nM), a kinase relevant in hematological malignancies [10]. This selectivity profile positions MELK-T1 as a valuable tool compound for probing MELK-specific functions in cancer biology, distinct from earlier inhibitors like OTSSP167, which exhibit poor kinase specificity [8].
A distinctive mechanism of MELK-T1 is its capacity to induce proteasome-dependent degradation of the MELK protein itself. Treatment of cancer cells triggers rapid depletion of MELK protein levels, extending beyond mere catalytic inhibition. This dual mechanism—simultaneously inhibiting kinase activity and reducing target protein abundance—represents a significant therapeutic advantage [2] [4] [7].
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₂N₄O₂ (Free base); C₂₁H₂₃ClN₄O₂ (HCl salt) |
Molecular Weight | 362.17 g/mol (Free base); 398.89 g/mol (HCl salt) |
IC₅₀ (MELK Kinase Domain) | 37 nM |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 79.04 Ų |
Solubility | Soluble in DMSO, not in water |
Selectivity (Screening at 1 µM) | >50% inhibition against 6/235 kinases |
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK) family. Unlike other AMPK members, MELK activation occurs independently of LKB1 via autophosphorylation and potentially through phosphorylation by cyclin-dependent kinases (CDKs) and MAP kinases [2] [5]. Its expression is negligible in most normal adult tissues but becomes markedly overexpressed in diverse malignancies, including triple-negative breast cancer (TNBC), glioblastoma, acute myeloid leukemia, prostate cancer, and melanoma [3] [5] [8]. Critically, MELK overexpression correlates with high tumor grade, resistance to therapy, and poor patient prognosis, positioning it as a compelling oncology target [3] [9].
MELK supports oncogenesis primarily by enhancing DNA Damage Tolerance (DDT) and mitigating replication stress. Cancer cells inherently experience elevated replication stress and DNA damage due to rapid proliferation and genomic instability. MELK increases the threshold at which cells recognize DNA damage and activate repair or apoptosis pathways. This allows cancer cells to proliferate despite accumulating DNA aberrations that would trigger cell death in normal cells [2] [4] [8]. Specifically, MELK:
MELK-T1 exploits these vulnerabilities by dramatically lowering the DNA-damage tolerance threshold. In MCF-7 breast adenocarcinoma cells, MELK-T1 treatment causes:
Concomitant molecular changes include strong phosphorylation of p53 at Ser15, prolonged upregulation of p21 (a cyclin-dependent kinase inhibitor), and downregulation of FOXM1 target genes [2] [4] [7]. This molecular cascade effectively reactivates suppressed checkpoints and halts proliferation.
Effect | Molecular Consequence | Functional Outcome |
---|---|---|
MELK Degradation | Proteasome-mediated loss of MELK protein | Ablation of kinase-dependent functions |
ATM/CHK2 Phosphorylation | Sustained activation of DDR signaling | Cell cycle arrest & DNA repair attempts |
p53 Phosphorylation (Ser15) | Stabilization and activation of p53 | Transcriptional upregulation of p21 |
p21 Upregulation | Inhibition of CDK/cyclin complexes | G1/S cell cycle arrest |
FOXM1 Target Downregulation | Reduced expression of mitosis/DDR genes | Mitotic defects & impaired repair |
γH2A.X Foci Formation | Markers of DNA double-strand breaks | Genomic instability & senescence |
The therapeutic rationale for MELK-T1 extends beyond monotherapy. By reducing DNA-damage tolerance, MELK-T1 sensitizes tumors to conventional DNA-damaging agents (e.g., chemotherapy) or radiation therapy [4] [9]. This is particularly relevant in cancers like TNBC and glioblastoma, where high MELK expression correlates with radioresistance and chemoresistance [3] [9]. Preclinical evidence confirms that combining MELK inhibition with radiation synergistically inhibits tumor growth in xenograft models, suggesting a promising combinatorial approach [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7